Sodium 2,2-difluoro-2-phenoxyacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,2-difluoro-2-phenoxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3.Na/c9-8(10,7(11)12)13-6-4-2-1-3-5-6;/h1-5H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCVUYZSDTQEQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)[O-])(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Organic Reactions Involving Difluoroacetates
Elucidation of Reaction Pathways for Difluorinated Systems
The reactivity of difluoroacetates is governed by the electronic effects of the fluorine atoms, which influence the stability of intermediates and the feasibility of various reaction pathways. Mechanistic studies have shed light on several key transformations, including radical cascades, pericyclic rearrangements, and direct C-H functionalization.
Radical cascade reactions initiated by the generation of a difluoroalkyl radical from a difluoroacetate (B1230586) precursor represent a powerful strategy for constructing complex molecules. The process typically begins with the single-electron reduction of a difluoroacetate derivative. For instance, visible-light photoredox catalysis can be employed to generate a difluoroarylmethyl radical from a potassium 2,2-difluoro-2-arylacetate via a decarboxylation event. nih.gov
The general mechanism involves the excitation of a photocatalyst (PC) by visible light, followed by a single-electron transfer (SET) to the difluoroacetate, or more commonly, a precursor like an alkyl 2-bromo-2,2-difluoroacetate. msu.edu This SET generates a radical anion that fragments to release a difluoroalkyl radical. This highly reactive radical can then engage in a cascade of reactions.
In the context of difluoroacetamidation, the generated difluoroacetyl radical or a derivative can add to an unsaturated nitrogen-containing substrate, such as an alkene or alkyne bearing an amide group. This initial addition creates a new carbon-centered radical, which can then participate in subsequent intramolecular cyclization or intermolecular trapping steps, leading to the formation of complex difluoro-substituted nitrogen heterocycles. The cascade is terminated by a hydrogen atom transfer or another radical combination event. libretexts.orglibretexts.org These reactions are often mediated by transition metals or radical initiators, which facilitate the generation and propagation of the radical species. msu.edu
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-electron system in a concerted fashion. acs.orgmasterorganicchemistry.com While not typically initiated directly from sodium 2,2-difluoro-2-phenoxyacetate, intermediates derived from it can be engineered to undergo such transformations. The presence of fluorine atoms can significantly influence the thermodynamics and kinetics of these rearrangements. organic-chemistry.org
For example, a difluoroacetate could be converted into a fluorinated allyl vinyl ether, a key substrate for the msu.edumsu.edu-sigmatropic Claisen rearrangement. rsc.orglibretexts.org Fluorinated enol ethers, which are precursors for these intermediates, are valuable building blocks in fluorine chemistry. wikipedia.org The thermal or Lewis acid-catalyzed rearrangement of such a substrate would lead to the formation of a γ,δ-unsaturated carbonyl compound containing a difluorinated carbon center. The reaction proceeds through a cyclic, six-membered transition state, often with high stereoselectivity. libretexts.orgrsc.org
Similarly, the Cope rearrangement, a msu.edumsu.edu-sigmatropic rearrangement of a 1,5-diene, can be applied to fluorinated systems. rsc.orgyoutube.com Computational studies have shown that fluorine substituents can stabilize or destabilize the cyclic transition states, thereby affecting reaction barriers. organic-chemistry.org A difluoroacetate-derived intermediate, such as a 1,5-diene containing a difluoromethyl group, could undergo a Cope rearrangement to yield an isomeric diene. A particularly relevant variant is the oxy-Cope rearrangement, where a hydroxyl group on the diene scaffold leads to an enol product that tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force. imperial.ac.uklibretexts.org
| Rearrangement | Reactant Type | Product Type | Key Feature |
|---|---|---|---|
| Claisen Rearrangement | Allyl Vinyl Ether | γ,δ-Unsaturated Carbonyl | Forms a C=O bond, providing a thermodynamic driving force. rsc.orgox.ac.uk |
| Cope Rearrangement | 1,5-Diene | Isomeric 1,5-Diene | All-carbon framework rearrangement, often reversible. youtube.com |
| Oxy-Cope Rearrangement | 3-Hydroxy-1,5-diene | δ,ε-Unsaturated Carbonyl | Rearrangement followed by tautomerization makes it irreversible. imperial.ac.uklibretexts.org |
Direct C-H activation is an atom-economical strategy for introducing functional groups into organic molecules. Difluoroacetates can serve as precursors to the difluoromethyl radical (•CHF2), which can be used in the direct C-H difluoromethylation of heteroaromatic compounds. masterorganicchemistry.com The mechanism often proceeds via a radical pathway, where the •CHF2 radical is generated through decarboxylation, frequently initiated by an oxidant or by photoredox catalysis. nih.gov
Once generated, the difluoromethyl radical can add to an electron-deficient heteroarene in a Minisci-type reaction. This addition forms a radical intermediate, which is then oxidized to a cationic species. Subsequent deprotonation re-aromatizes the ring and furnishes the C-H difluoromethylated product.
Interestingly, under certain conditions, difluoroacetate derivatives can lead to trifluoromethylation products. The decomposition of unstable trifluoromethyl anions (CF3-), which can be generated from sources like fluoroform, can produce difluorocarbene (:CF2) and a fluoride (B91410) anion. libretexts.org While not a direct pathway from this compound, it highlights the complex reactivity of fluorinated species. A more direct, albeit challenging, transformation would involve the conversion of a difluoromethyl group to a trifluoromethyl group, which typically requires harsh conditions.
Role of Catalysis in Difluoroacetate Transformations
Catalysis is instrumental in controlling the reactivity of difluoroacetates, enabling transformations under mild conditions with high efficiency and selectivity. Both transition metals and organic photocatalysts have been successfully employed.
Transition metals, particularly copper and palladium, are widely used to catalyze reactions involving difluoroacetate derivatives.
Copper catalysis is frequently employed in radical-mediated difluoroalkylation reactions. A common mechanistic pathway involves the reduction of a Cu(II) species to a Cu(I) species, which then reacts with a difluoroacetate precursor (e.g., an α-bromo difluoroester) to generate a difluoroalkyl radical and regenerate the Cu(II) catalyst. This radical can then engage in various transformations, such as addition to alkenes or C-H functionalization of heteroarenes. In dual photoredox/copper catalytic systems, the photocatalyst generates the radical, which is then trapped by a Cu(I) complex. The resulting Cu(II) or Cu(III) intermediate undergoes reductive elimination to form the final product. imperial.ac.uk
| Reaction Type | Difluoroacetate Precursor | Catalyst System | General Outcome |
|---|---|---|---|
| Difluoroalkylation of Alkenes | BrCF2CO2Et | Cu(I) / Na2S2O5 | 1,2-Difluoroalkylation-thiolation. |
| C-H Difluoroalkylation | TMSCF2H (as CF2H source) | CuCN / Oxidant (PQ) | Direct difluoromethylation of heteroarenes. masterorganicchemistry.com |
| Cross-Coupling | BrCF2CO2Et | Ir-photocatalyst / Cu(I) | Coupling with arylboronic acids. imperial.ac.uk |
Palladium catalysis is renowned for its role in cross-coupling reactions. While direct cross-coupling with difluoroacetates can be challenging, related difluoroalkyl halides are effective coupling partners. The mechanism typically involves the oxidative addition of a Pd(0) catalyst to the difluoroalkyl halide to form a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (e.g., an organoborane) and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. Palladium catalysts have also been developed for the C-H perfluoroalkylation of arenes, which can proceed through radical pathways or involve high-valent palladium intermediates. acs.org
While less common than copper or palladium, rhodium catalysts have also been explored for transformations involving fluorinated compounds, often in the context of C-H activation and carbene insertion reactions.
In recent years, photoredox catalysis has emerged as a paramount tool in fluorine chemistry, providing a mild and efficient means to generate fluoroalkyl radicals under visible light irradiation. imperial.ac.uk The mechanism, as described previously, relies on a photocatalyst (often an iridium or ruthenium complex) that, upon excitation, initiates a single-electron transfer process. imperial.ac.uk With difluoroacetates, this typically leads to a radical intermediate via decarboxylation. nih.gov This approach avoids the need for harsh reagents or high temperatures and exhibits broad functional group tolerance. imperial.ac.uk
The synergy between photoredox catalysis and other catalytic modes, such as transition metal catalysis or organocatalysis, has enabled a wide range of novel transformations. For example, dual photoredox and copper catalysis combines the radical-generating ability of the photocatalyst with the C-C bond-forming efficiency of the copper catalyst. imperial.ac.uk
Organocatalysis offers a metal-free alternative for stereoselective transformations. Chiral organocatalysts, such as bifunctional squaramides, can be used to control the stereochemistry of reactions involving fluorinated nucleophiles or electrophiles. For instance, the stereoselective synthesis of 2-difluoromethylated dihydrofurans has been achieved through an organocatalytic cascade Michael/alkylation reaction, demonstrating the power of organocatalysis to construct chiral centers adjacent to fluorinated groups.
Computational and Theoretical Chemistry Studies of Fluorinated Carboxylic Acids
Quantum Chemical Investigations of Fluorine Electronic Effects
Quantum chemical calculations are instrumental in dissecting the electronic effects that fluorine atoms exert on a molecule. These effects are primarily responsible for the unique physicochemical properties of fluorinated carboxylic acids, including their enhanced acidity compared to their non-fluorinated analogs.
The presence of fluorine atoms on the carbon skeleton of a carboxylic acid significantly impacts its acidity through strong electronic effects. The primary mechanism is the inductive effect, a charge polarization transmitted through sigma (σ) bonds. libretexts.org
Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density from adjacent atoms. youtube.com In a fluorinated acetate, the fluorine atoms pull electron density away from the carbon backbone and, consequently, from the carboxylate group. libretexts.org This withdrawal of electron density disperses the negative charge of the carboxylate anion (conjugate base) that forms upon deprotonation. reddit.com By stabilizing the conjugate base, the inductive effect strengthens the acid, leading to a lower pKa value. libretexts.orglibretexts.org The magnitude of this effect is dependent on both the number of fluorine atoms and their proximity to the carboxylic acid group; more fluorine atoms and a shorter distance result in a greater increase in acidity. reddit.comlibretexts.orgnih.gov For instance, trifluoroacetic acid is significantly more acidic than acetic acid due to the cumulative electron-withdrawing power of three fluorine atoms. libretexts.org
The combined influence of these electron-withdrawing effects is clearly demonstrated in the acidity of various fluorinated acids.
Table 1: Comparison of pKa Values for Acetic Acid and its Fluorinated Derivatives
| Compound Name | Chemical Formula | pKa |
|---|---|---|
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid | FCH₂COOH | 2.59 |
| Difluoroacetic Acid | F₂CHCOOH | 1.24 |
| Trifluoroacetic Acid | F₃CCOOH | 0.23 |
Note: pKa values are approximate and can vary slightly depending on the measurement conditions.
Computational methods allow for a detailed analysis of how electrons are distributed within a molecule. Techniques such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atoms in Molecules (AIM) theory can be used to calculate partial atomic charges. researchgate.net These analyses quantitatively demonstrate the electron-withdrawing nature of fluorine.
In a molecule like the 2,2-difluoro-2-phenoxyacetate anion, calculations would show a significant positive partial charge on the α-carbon (the carbon bonded to the two fluorine atoms) and a redistribution of electron density away from the carboxylate group. libretexts.org This charge delocalization is the key to the stabilization of the anion. youtube.com Quantum chemical studies can generate electron density maps that visualize this polarization, showing a buildup of electron density around the fluorine atoms and a depletion around the rest of the molecule, particularly the acidic proton in the parent carboxylic acid. byu.eduaps.org
Mechanistic Probing and Reaction Pathway Analysis through Computational Modeling
Computational modeling is a critical tool for mapping out the intricate details of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy landscape for a given reaction, providing deep insights into its mechanism and feasibility.
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, therefore, the reaction rate. Computational chemistry allows for the precise location and characterization of these fleeting structures. researchgate.net For reactions involving fluorinated carboxylic acids, such as decarboxylation or substitution, identifying the transition state is key to understanding the reaction mechanism. researchgate.netnih.gov
Mass spectrometry is a powerful analytical technique that often involves the fragmentation of ions in the gas phase. wikipedia.org Understanding these fragmentation patterns is crucial for structural elucidation. Deprotonated fluorinated carboxylic acids exhibit characteristic fragmentation behaviors. A common initial step is the loss of carbon dioxide (CO₂) from the carboxylate anion [RFCOO]⁻ to form a perfluoroalkyl anion [RF]⁻. nih.gov
Computational studies have been essential in explaining the subsequent, often complex, fragmentation of this RF⁻ anion. Rather than a simple "unzipping" of CF₂ units, research suggests that the fragmentation mechanism can involve rapid fluorine shifts and skeletal rearrangements to form more stable anionic intermediates prior to further fragmentation. nih.gov Theoretical modeling can be used to calculate the energies of various potential fragmentation pathways, helping to rationalize the observed mass spectra. For short-chain carboxylic acids, common fragmentation includes the loss of -OH (mass 17) or -COOH (mass 45) moieties. libretexts.orgwhitman.edu
Table 2: Common Fragmentation Pathways for Deprotonated Carboxylic Acids in Mass Spectrometry
| Precursor Ion | Initial Fragmentation Step | Resulting Ion | Subsequent Fragmentation |
|---|---|---|---|
| [R-COO]⁻ | Neutral Loss of CO₂ | [R]⁻ | Rearrangements, loss of CF₂ units |
| [R-COOH]⁺• | Loss of •OH | [R-CO]⁺ | Loss of CO |
| [R-COOH]⁺• | Loss of •COOH | [R]⁺ | Alkyl chain fragmentation |
Note: This table represents generalized pathways. Actual fragmentation is highly dependent on the specific molecular structure and analytical conditions.
Molecular Electrostatic Potential Surface (MEPS) Analysis
The Molecular Electrostatic Potential Surface (MEPS) is a valuable computational tool that maps the electrostatic potential onto the electron density surface of a molecule. semanticscholar.org It provides a visual representation of the charge distribution and is used to predict and interpret molecular reactivity.
Regions of Negative Potential (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In the 2,2-difluoro-2-phenoxyacetate anion, these regions would be concentrated on the carboxylate oxygen atoms and, to a lesser extent, the phenoxy oxygen and the fluorine atoms.
Regions of Positive Potential (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. For the corresponding protonated acid, a strong positive potential would be located on the acidic hydrogen of the carboxyl group, visually representing its high acidity.
MEPS analysis has been shown to correlate well with physicochemical properties like pKa. semanticscholar.orgacs.org For a series of related acids, the magnitude of the positive electrostatic potential near the acidic proton can be linearly correlated with the experimental pKa value. A more positive potential indicates a more acidic proton and thus a lower pKa. semanticscholar.org This makes MEPS a powerful predictive tool in the design of molecules with tailored acidity.
Aromaticity Indices of Phenoxyacetic Acid Derivatives
The aromaticity of a molecule is a key determinant of its stability, reactivity, and magnetic properties. It is not a directly observable quantity but is quantified through various theoretical descriptors known as aromaticity indices. Computational studies on phenoxyacetic acid and its derivatives often employ methods like Density Functional Theory (DFT) to elucidate the impact of different substituents on the aromatic nature of the phenyl ring.
The following interactive table presents hypothetical data based on the general trends observed in the literature for substituted aromatic compounds. This data is for illustrative purposes to demonstrate how such findings would be presented and should not be taken as experimentally verified values for the listed compounds.
| Compound | Substituent | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Phenoxyacetic Acid | -H | 0.985 | -9.5 | -10.2 |
| 4-Fluorophenoxyacetic Acid | -F | 0.982 | -9.3 | -10.0 |
| 2,4-Dichlorophenoxyacetic Acid | -Cl, -Cl | 0.975 | -8.9 | -9.7 |
| Sodium 2,2-difluoro-2-phenoxyacetate | -OCF2COONa | Varies | Varies | Varies |
Note: The values for this compound are marked as "Varies" as specific computational data for this compound were not found in the literature surveyed. The HOMA index generally ranges from 0 to 1, with values closer to 1 indicating higher aromaticity. NICS values are typically negative for aromatic compounds, with more negative values suggesting stronger aromaticity.
Further dedicated computational studies are necessary to generate precise aromaticity indices for this compound and a comprehensive series of its derivatives. Such research would involve geometry optimization of the molecular structures followed by the calculation of various aromaticity descriptors using established theoretical models. These studies would provide a more definitive understanding of the electronic effects of the difluoroacetate (B1230586) group on the phenoxy ring system.
Advanced Analytical Characterization Techniques for Fluorinated Organic Compounds
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of Sodium 2,2-difluoro-2-phenoxyacetate by probing the interactions of the molecule with electromagnetic radiation.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the phenoxy group. The aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet in the range of 6.9-7.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the solvent used. For the parent compound, methyl phenoxyacetate, aromatic protons are observed between 6.89 and 7.29 ppm, and the methylene (B1212753) protons appear at 4.65 ppm. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would be characterized by signals for the carboxylate carbon, the quaternary carbon bonded to the two fluorine atoms, and the aromatic carbons. The difluorinated carbon atom is expected to show a triplet due to coupling with the two fluorine atoms. In difluoroacetic acid, the carboxyl carbon appears around 165 ppm and the difluoromethyl carbon appears around 108 ppm as a triplet. chemicalbook.com The chemical shifts for the aromatic carbons would be similar to those observed for sodium phenoxyacetate. semanticscholar.org
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. chemrxiv.org For this compound, the two equivalent fluorine atoms would give rise to a single resonance. The chemical shift of this signal provides insight into the electronic environment of the C-F bonds. The chemical shift for difluoroacetic acid is approximately -126.5 ppm. chemrxiv.org The phenoxy group's electronic influence would cause a shift from this value. The presence of fluorine can significantly alter the properties of adjacent functional groups, a factor readily observed in ¹⁹F NMR analysis. nih.gov
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 6.9 - 7.5 | Multiplet | Aromatic protons of the phenoxy group. |
| ¹³C | ~165-170 | Singlet | Carboxylate carbon (C=O). |
| ¹³C | ~110-120 | Triplet (¹JCF) | Difluorinated quaternary carbon (CF₂). |
| ¹³C | ~115-160 | Multiplets | Aromatic carbons of the phenoxy group. |
| ¹⁹F | ~ -120 to -130 | Singlet | Two equivalent fluorine atoms. |
Vibrational spectroscopy probes the vibrational modes of a molecule and is used to identify functional groups.
FTIR Spectroscopy: The Fourier-Transform Infrared (FTIR) spectrum of this compound would display characteristic absorption bands. Key bands would include the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically found in the regions of 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. semanticscholar.org Strong bands corresponding to the C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region. Other significant bands would include C-O-C stretching of the ether linkage and aromatic C-H and C=C vibrations. semanticscholar.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For this compound, the Raman spectrum would also show bands for the carboxylate group, C-F bonds, and the phenoxy group. researchgate.net Aromatic ring vibrations are often strong in Raman spectra. A comparative study on phenoxyacetic acid and its sodium salt showed distinct changes in the spectra upon salt formation, particularly in the carboxyl group region. semanticscholar.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Asymmetric COO⁻ Stretch | 1550 - 1610 | FTIR |
| Symmetric COO⁻ Stretch | 1400 - 1440 | FTIR |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |
| C-F Stretch | 1000 - 1300 | FTIR |
| C-O-C Ether Stretch | 1200 - 1250 | FTIR |
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the phenoxy group. The benzene ring is expected to exhibit characteristic absorption bands in the ultraviolet region, typically between 200 and 300 nm, arising from π → π* electronic transitions. researchgate.net Studies on sodium silicate (B1173343) glasses containing iron have shown that the electronic state of ions can be determined by characteristic absorption bands in the UV-Vis spectrum. semanticscholar.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of compounds by providing highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the determination of the elemental formula of the parent ion and its fragments. For the corresponding free acid (2,2-difluoro-2-phenoxyacetic acid, C₈H₆F₂O₃), the monoisotopic mass is 188.0285 Da. uni.lu HRMS analysis would be able to confirm this elemental composition with high confidence.
Table 3: Predicted HRMS Data for 2,2-difluoro-2-phenoxyacetic acid
| Adduct | Predicted m/z |
| [M-H]⁻ | 187.02122 |
| [M+H]⁺ | 189.03578 |
| [M+Na]⁺ | 211.01772 |
| [M+K]⁺ | 226.99166 |
| Data sourced from PubChem for the free acid, C₈H₆F₂O₃. uni.lu |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used for structural elucidation and highly selective quantification.
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for analyzing polar compounds in complex matrices. sciex.com For this compound, reverse-phase LC could be used for separation. The compound would likely be analyzed in negative ionization mode, detecting the deprotonated molecule [C₈H₅F₂O₃]⁻. In MS/MS, this precursor ion would be selected and fragmented to produce characteristic product ions. Predicted fragmentation pathways could include the loss of CO₂ (44 Da) from the carboxylate and cleavage of the ether bond to yield a phenoxide ion. The use of ion-pairing agents like difluoroacetic acid has been shown to improve sensitivity in LC-MS analyses of some compounds. researchgate.net
GC-MS/MS: Gas chromatography is better suited for volatile and thermally stable compounds. Due to the low volatility of the sodium salt, analysis by GC-MS/MS would require a derivatization step to convert the analyte into a more volatile form, for example, by esterification to a methyl or pentafluorobenzyl ester. nih.govresearchgate.net This derivatization is a common strategy for the analysis of phenoxy acid herbicides. nih.gov The resulting derivative can then be separated by GC and analyzed by MS/MS, which provides high selectivity and helps to overcome matrix effects, a common challenge in complex samples. scispec.co.theurl-pesticides.eu
Total Organic Fluorine (TOF) and Adsorbable Organic Fluorine (AOF) Analysis
Combustion Ion Chromatography (CIC) Applications for Organofluorines
Combustion Ion Chromatography (CIC) is a robust and widely used technique for the determination of total organofluorines. The methodology involves the high-temperature combustion of a sample, which converts all organofluorine compounds, including substances like this compound, into hydrogen fluoride (B91410) (HF). This process, known as oxidative hydropyrolysis, typically occurs at temperatures between 900 and 1100°C in the presence of oxygen and hydrated argon.
The resulting HF gas is then captured in an aqueous absorption solution, where it dissociates into fluoride ions (F⁻). This solution is subsequently injected into an ion chromatograph (IC) for the separation and quantification of the fluoride ions. The CIC system can automate the entire process, from sample combustion to the final IC analysis.
CIC is a powerful tool because it provides a measure of the total fluorine content from organic substances, including both known and unidentified compounds, without the need for individual chemical standards. This technique complements targeted analyses, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), by helping to close the fluorine mass balance and revealing a broader scope of potential contamination. However, it is important to acknowledge that the combustion efficiency can vary for different per- and polyfluoroalkyl substances (PFAS), with studies showing efficiencies ranging from 66% to 110%. Overlooking these variations or differences in calibration standards (inorganic vs. organic fluorine) could lead to an underestimation of the total organofluorine content.
The sensitivity of CIC methods can achieve quantification at nanogram levels, though this is less sensitive than LC-MS/MS, which can detect compounds at picogram to sub-picogram levels. Therefore, samples with higher concentrations of organofluorines are often required for detectable signals using CIC. The technique's application in AOF analysis is particularly prominent for screening aqueous matrices as outlined in methods like the EPA Draft Method 1621.
| Parameter | Value/Range | Reference |
|---|---|---|
| Spiking Compound | Perfluorohexane sulfonic acid (PFHxS) | |
| Reporting Limit | 1.5 µg/L | |
| Sample Volume | 100 mL | |
| Combustion Temperature | 900 - 1100 °C | |
| LOD (as F⁻) | 0.5 µg/L | |
| Concentration Range (as F⁻) | 1 - 100 µg/L |
Extractable Organic Fluorine (EOF) Determination in Diverse Matrices
Extractable Organic Fluorine (EOF) analysis quantifies the portion of organically bound fluorine that can be isolated from a sample matrix using solvent extraction. google.com This parameter is crucial as it represents the potentially mobile and bioavailable fraction of fluorinated contaminants. google.com Unlike AOF, which is specific to aqueous samples and adsorption onto activated carbon, EOF methods can be applied to a wider variety of matrices, including solids like soil, sludge, and consumer products, as well as biological tissues.
The typical EOF workflow begins with sample preparation, where a solvent such as methanol (B129727) or acetonitrile (B52724) is used to extract the organofluorine compounds from the sample matrix. google.com A key step in this process is the removal of inorganic fluoride, which would otherwise interfere with the analysis. This is often achieved through techniques like solid-phase extraction (SPE).
Following extraction and cleanup, the resulting extract, containing the isolated organofluorines, is analyzed using CIC. google.com The extract is combusted, and the resulting fluoride is quantified by ion chromatography, similar to the process described for TOF and AOF. google.com The EOF approach has the advantage of capturing all organofluorine substances that are extracted, regardless of whether they are targeted in other analyses.
Interlaboratory studies on EOF methods have shown promising results regarding accuracy and reproducibility. For fortified water samples, EOF accuracy ranged from 76% to 109%, with between-laboratory variation of 9–19%. For unfortified environmental samples like sludge and groundwater, the between-laboratory variation was higher, ranging from 21–37%. These studies highlight the robustness of the EOF-CIC method but also point to challenges, such as ensuring efficient extraction for all relevant compounds.
| Sample Matrix | Parameter | Value/Range | Reference |
|---|---|---|---|
| Fortified Water | Accuracy | 76 - 109% | |
| Between-Laboratory Variation | 9 - 19% | ||
| Unfortified Sludge & Aqueous Samples | Between-Laboratory Variation | 21 - 37% | |
| ∑PFAS-16 contribution to EOF | 2.2 - 60% |
Applications of Alpha,alpha Difluoroacetic Acid Derivatives in Chemical Synthesis and Materials Science
Role as Building Blocks for Complex Organic Molecules
Sodium 2,2-difluoro-2-phenoxyacetate and its derivatives serve as valuable building blocks in organic synthesis, providing a direct route to incorporating the difluoromethyl group, a key structural motif in many biologically active compounds and functional materials.
Precursors to Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and agrochemicals due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity. mdpi.comnih.gove-bookshelf.de Derivatives of 2,2-difluoroacetic acid are valuable precursors for the synthesis of a variety of fluorinated heterocycles. researchgate.net For instance, difluoromethylated building blocks can be used in cyclization reactions to construct rings containing nitrogen, oxygen, or sulfur. nih.gov
The reactivity of the difluoroacetyl group allows for its participation in various ring-forming reactions. For example, related compounds like sodium chlorodifluoroacetate can serve as a source of difluorocarbene, a highly reactive intermediate that can undergo cycloaddition reactions with various unsaturated systems to form difluorocyclopropanes and other cyclic structures. orgsyn.orgwikipedia.org While specific examples detailing the use of this compound in the synthesis of a wide array of heterocycles are not extensively documented, the general reactivity patterns of α,α-difluoroacetate derivatives suggest its potential in this area. The phenoxy group can also influence the reactivity and selectivity of these cyclization reactions.
A general strategy for the synthesis of fluorinated heterocycles involves the condensation of a difluorinated building block with a multifunctional substrate. The table below illustrates some common heterocyclic scaffolds that can potentially be synthesized using α,α-difluoroacetic acid derivatives.
| Heterocyclic Scaffold | Potential Synthetic Approach |
| Fluorinated Pyrazoles | Condensation of a difluoro-β-ketoester with hydrazine derivatives. |
| Fluorinated Oxazoles | Cyclization of a difluoro-α-haloketone with an amide. |
| Fluorinated Thiazoles | Reaction of a difluoro-α-haloketone with a thioamide. |
| Difluorinated Dihydrofurans | Reaction of enaminones with a difluorocarbene source. researchgate.net |
Integration into Polymeric Materials and Vitrimers
The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for the development of advanced polymeric materials. researchgate.net α,α-Difluoroacetic acid derivatives can be incorporated into polymer backbones or as side chains to impart these desirable characteristics.
While specific studies on the integration of this compound into polymers are not widely available, the general principles of polymer chemistry suggest several potential pathways. For example, the corresponding 2,2-difluoro-2-phenoxyacetyl chloride could be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. Alternatively, vinyl or acrylic monomers functionalized with the 2,2-difluoro-2-phenoxyacetate moiety could be synthesized and subsequently polymerized through radical or other polymerization mechanisms.
The introduction of the difluorophenoxyacetate group can influence the polymer's properties, such as its glass transition temperature, solubility, and surface properties. The phenoxy group, in particular, can enhance the thermal stability and modify the refractive index of the resulting polymer.
Chemical Tool Compounds for Mechanistic Studies in Organic Chemistry
α,α-Difluoroacetic acid derivatives are also valuable tools for investigating reaction mechanisms in organic chemistry. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the reactivity of the adjacent carbonyl group and the α-carbon.
Studies on related compounds, such as sodium chlorodifluoroacetate, have provided insights into the generation and reactivity of difluorocarbene. orgsyn.orgwikipedia.org The thermal decomposition of this salt leads to the formation of difluorocarbene, which can then be trapped by various substrates. orgsyn.org The kinetics and thermodynamics of this process can be studied to understand the factors that govern carbene formation and reactivity.
Furthermore, the 2,2-difluoro-2-phenoxyacetate moiety can be used as a probe to study the electronic effects in various chemical transformations. By comparing the reactivity of compounds containing this group with their non-fluorinated or monochlorinated analogs, researchers can gain a deeper understanding of the role of fluorine in stabilizing transition states and intermediates.
Theoretical Analysis of Fluorine Substitution Effects on Chemical Properties
Computational chemistry provides a powerful tool for understanding and predicting the effects of fluorine substitution on the properties of organic molecules. Theoretical analyses can offer insights into parameters that are often challenging to measure experimentally.
Impact on Acidity and Related Electronic Parameters
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The introduction of electron-withdrawing groups, such as fluorine atoms, on the α-carbon significantly increases the acidity of a carboxylic acid. libretexts.orglibretexts.org This is due to the inductive effect of the fluorine atoms, which delocalizes the negative charge on the carboxylate anion, thereby stabilizing it. libretexts.org
The table below provides a qualitative comparison of the expected acidities of related carboxylic acids.
| Compound | Key Substituent Effects | Expected Relative Acidity |
| Acetic Acid | Reference | Weakest |
| Phenoxyacetic Acid | Electron-withdrawing inductive effect of the phenoxy group | Stronger than acetic acid |
| Difluoroacetic Acid | Strong electron-withdrawing inductive effect of two fluorine atoms | Much stronger than acetic acid |
| 2,2-Difluoro-2-phenoxyacetic Acid | Combined electron-withdrawing effects of two fluorine atoms and a phenoxy group | Strongest |
Influence on Lipophilicity through Molecular Design
Lipophilicity, often quantified by the partition coefficient (logP), is a crucial parameter in drug design and materials science, as it influences properties such as solubility, membrane permeability, and bioavailability. acdlabs.com The effect of fluorine substitution on lipophilicity is complex and can be context-dependent. While the replacement of a hydrogen atom with a fluorine atom often increases lipophilicity, the introduction of multiple fluorine atoms can sometimes lead to a decrease in lipophilicity due to increased polarity. chemrxiv.orgchemrxiv.org
The following table illustrates the general trends in how different substituents on the phenoxy ring might influence the lipophilicity of a 2,2-difluoro-2-phenoxyacetate derivative.
| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Lipophilicity (logP) |
| -H (unsubstituted) | Reference | Baseline |
| -CH3 (methyl) | Electron-donating | Increase |
| -OCH3 (methoxy) | Electron-donating | Increase |
| -Cl (chloro) | Electron-withdrawing | Slight Increase/Decrease |
| -NO2 (nitro) | Strongly electron-withdrawing | Decrease |
Bioisosteric Applications in Chemical Design
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs. It involves the substitution of atoms or groups of atoms within a biologically active molecule with other atoms or groups that have similar physical or chemical properties. The goal is to create a new compound that retains the desired biological activity but has improved characteristics, such as enhanced potency, better selectivity, altered metabolic pathways, or reduced toxicity. nih.govdrughunter.com
The introduction of fluorine into drug candidates is a widely used bioisosteric strategy. nih.gov Fluorine's unique properties, such as its small size (acting as a hydrogen isostere), high electronegativity, and ability to form strong bonds with carbon, allow it to modulate a molecule's physicochemical properties. These properties include acidity, basicity, lipophilicity, and metabolic stability.
The α,α-difluoroacetic acid moiety, the core of this compound, serves as a valuable structural motif in bioisosteric design for several reasons:
Modulation of Acidity: The two fluorine atoms, due to their strong electron-withdrawing inductive effects, significantly increase the acidity of the carboxylic acid group compared to its non-fluorinated analogue. ossila.com This modulation of pKa can be critical for optimizing interactions with biological targets or improving pharmacokinetic properties.
Conformational Control: The difluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for its binding to a receptor or enzyme.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing this group more resistant to metabolic degradation, thereby potentially increasing their duration of action.
A pertinent example of this application is found in the development of agrochemicals. Phenoxyacetic acids are a well-known class of herbicides. By applying the principle of bioisosterism, researchers have synthesized α,α-difluoro-α-aryloxyacetic acids, which are direct analogues of these herbicides. researchgate.net Studies have shown that these fluorinated derivatives exhibit significant herbicidal and, in some cases, fungistatic properties, demonstrating that the difluoroacetic moiety can effectively mimic or enhance the biological activity of the parent compound. researchgate.net
Research Findings on Fluorinated Phenoxyacetic Herbicides
| Parent Herbicide | Fluorinated Analog | Biological Activity Noted |
| 2,4-D | 2,2-difluoro-2-(2,4-dichlorophenoxy)acetic acid | Herbicidal activity against certain weed species. researchgate.net |
| MCPA | 2,2-difluoro-2-(4-chloro-2-methylphenoxy)acetic acid | Herbicidal activity against certain weed species. researchgate.net |
| 2,4,5-T | 2-fluoro-2-(2,4,5-trichlorophenoxy)acetic acid | Fungistatic activity against Phytophthora cactorum. researchgate.net |
| 4-CPA | 2,2-difluoro-2-(4-chlorophenoxy)acetic acid | Synthesized as a fluorine analog of a phenoxyacetic herbicide. researchgate.net |
This table presents a summary of findings where α-fluoro and α,α-difluoro analogs of known herbicides were synthesized and tested for biological activity.
Furthermore, related α,α-dihaloacetic acid salts, such as sodium chlorodifluoroacetate, are important reagents in chemical synthesis. Upon heating, these compounds undergo decarboxylation to generate difluorocarbene (CF2). orgsyn.orgyoutube.com This highly reactive intermediate is used to introduce the difluoromethylene group into various molecules. The difluoromethylene group is a key bioisostere for ether linkages (-O-), ketone groups (C=O), or gem-dimethyl groups (-C(CH3)2-), allowing chemists to fine-tune molecular properties like polarity and hydrogen bonding potential without drastic changes to molecular shape.
The synthesis of α,α-difluoro-α-phenoxyacetic acid derivatives often involves the reaction of a phenol (B47542) with a bromodifluoroacetic acid derivative in the presence of a base. researchgate.net This process attaches the biologically significant phenoxy group to the versatile difluoroacetic acid core, creating a molecule primed for bioisosteric applications.
Q & A
Q. What are the primary synthetic routes for Sodium 2,2-difluoro-2-phenoxyacetate, and how can fluorination efficiency be optimized?
this compound is synthesized via fluorination of phenoxyacetic acid derivatives. A common method involves using diethylaminosulfur trifluoride (DAST) to replace hydrogen atoms on the alpha-carbon with fluorine . The ethyl ester precursor (e.g., Ethyl 2,2-difluoro-2-phenoxyacetate, CAS 338791-95-0) can be hydrolyzed under basic conditions to yield the sodium salt .
- Key considerations :
-
Moisture sensitivity of DAST requires anhydrous conditions.
-
Reaction temperature (typically 0–25°C) impacts selectivity.
-
Post-reaction neutralization with NaOH or NaHCO₃ to isolate the sodium salt.
Reagent/Condition Role Example Parameters DAST Fluorinating agent 1.5–2.0 eq, 0–25°C Ethyl ester precursor Starting material Hydrolysis in NaOH/EtOH NaOH Neutralization agent pH 8–10
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
Q. How does the compound’s stability vary under different storage conditions?
this compound is prone to hydrolysis in acidic or aqueous environments, forming 2,2-difluoro-2-phenoxyacetic acid. Stability studies recommend:
- Storage in anhydrous solvents (e.g., DMSO or DMF) at -20°C.
- Avoidance of prolonged exposure to moisture or light .
Advanced Research Questions
Q. What strategies resolve spectral data contradictions in fluorine-containing compounds like this compound?
Fluorine’s spin-½ nucleus causes splitting patterns in NMR, complicating analysis. Solutions include:
Q. How can this compound be applied in proteomics research?
Similar difluoroacetate derivatives are used in cross-linking mass spectrometry (XL-MS) to study protein-protein interactions. The sodium salt’s reactivity with lysine residues enables:
- Selective labeling of protein surfaces.
- Stabilization of transient interactions for structural analysis .
- Methodology : Incubate the compound with proteins at pH 7.4, followed by tryptic digestion and LC-MS/MS analysis.
Q. What experimental challenges arise in fluorination reactions, and how are they mitigated?
Challenges include:
- Byproduct formation : Competing hydrolysis of DAST generates HF, which requires scavengers like CaCO₃.
- Low yields : Optimize stoichiometry (DAST:substrate = 1.5–2.0:1) and reaction time (2–6 hours).
- Safety : DAST is toxic and moisture-sensitive; use Schlenk lines or gloveboxes .
Q. How do pH and temperature affect the compound’s reactivity in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
